molecular formula C16H15FN2O3S B6511401 N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide CAS No. 921535-69-5

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B6511401
CAS No.: 921535-69-5
M. Wt: 334.4 g/mol
InChI Key: CZIMBVCCYHJGIG-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its indole core and sulfonamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The ethyl group can be introduced through subsequent alkylation reactions, and the sulfonamide group can be added using sulfonating agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The sulfonamide group can be reduced to an amine.

  • Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amine derivatives of the sulfonamide group.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, while the sulfonamide group can interact with biological molecules. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide: Lacks the ethyl group.

  • N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide: Has a methyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in this compound may confer unique chemical and biological properties compared to similar compounds. This could affect its solubility, reactivity, and interaction with biological targets.

This comprehensive overview provides a detailed understanding of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

PropertyValue
Molecular Formula C17H18FNO3S
Molecular Weight 321.39 g/mol
LogP 3.229
Polar Surface Area 38.859 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cells, suggesting potential as anticancer agents .

Antiviral Activity

Indole derivatives are also noted for their antiviral activities. Some studies have reported that related compounds exhibit inhibitory effects against HIV and other viral pathogens. For example, a derivative showed an EC50 value of 0.15 µg/mL against HIV-1, indicating a high level of antiviral potency .

Antimicrobial Effects

The antimicrobial properties of indole derivatives have been widely documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many indole derivatives act as enzyme inhibitors, particularly targeting kinases and proteases involved in cancer cell signaling pathways.
  • Interference with DNA Synthesis: The compound may disrupt DNA replication in cancer cells by intercalating into DNA strands or inhibiting topoisomerases.
  • Modulation of Immune Response: Some studies suggest that these compounds can enhance immune responses against tumors and pathogens by modulating cytokine production.

Study on Anticancer Activity

A study conducted on various indole derivatives revealed that one compound exhibited an IC50 value of 1.9 µg/mL against HCT-116 cells, significantly outperforming doxorubicin (IC50 = 3.23 µg/mL). This indicates the potential for developing more effective anticancer therapies based on the indole scaffold .

Study on Antiviral Efficacy

In another investigation focused on antiviral properties, a related compound demonstrated a strong inhibitory effect on HIV replication with a therapeutic index significantly higher than traditional antiretroviral drugs . This highlights the potential for indole derivatives in treating viral infections.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMBVCCYHJGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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